Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h5-6,8,13H,2-4,7H2,1H3 |
InChI Key |
JMUNSCPFBKPHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCN2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves a three-component cascade reaction. This reaction includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-7-carboxylate, while reduction can produce fully saturated tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has shown potential in medicinal chemistry due to its biological activities:
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and related diseases.
- Anti-inflammatory Effects : It has been studied for its anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : this compound has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.
Organic Synthesis
The compound serves as a precursor in the synthesis of various functionalized tetrahydroquinolines. Its unique structure allows for selective modifications that can yield derivatives with enhanced biological activities.
Study on Antioxidant Activity
A study evaluated the antioxidant potential of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound significantly reduced oxidative stress markers in vitro compared to control groups.
Anti-inflammatory Research
Another research focused on the anti-inflammatory effects of this compound in animal models of induced inflammation. The findings revealed a marked reduction in inflammatory markers and symptoms when treated with this compound .
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Positional Isomers of Ethyl Tetrahydroquinoline Carboxylates
The position of the ethyl carboxylate group significantly impacts physicochemical and biological properties:
Key Observations :
- Synthetic Accessibility: 7-Substituted tetrahydroquinolines are synthesized via nitration/reduction sequences (e.g., 7-nitro intermediates reduced to 7-amino derivatives) , whereas 2- or 5-carboxylates are often prepared via alkylation or multicomponent reactions .
Substituted Tetrahydroquinoline Carboxylates
Additional substituents (e.g., halogens, cyano groups) further diversify properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or cyano (CN) groups at the 2- or 3-positions enhance electrophilicity, accelerating reactions like aza-Michael additions .
- Biological Activity : Chlorine substitution (e.g., 6-Cl or 7-Cl) correlates with improved antimicrobial or anticancer potency due to increased lipophilicity and target binding .
Comparison with Fully Aromatic Quinoline Carboxylates
Fully aromatic quinolines (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) exhibit distinct properties:
Key Observations :
- Aromaticity vs. Saturation: The saturated tetrahydroquinoline core may improve blood-brain barrier penetration compared to aromatic analogues, making it suitable for neuroactive compounds .
- Stability: Aromatic quinolines are more thermally stable (e.g., boiling point 384.5°C for ethyl 7-chloro-6-fluoro analogue) , whereas tetrahydroquinolines may degrade under oxidative conditions.
Biological Activity
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate (Et-THQ-7-COOE) is a compound belonging to the tetrahydroquinoline family, which has garnered significant attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
Et-THQ-7-COOE features a bicyclic structure characterized by a tetrahydroquinoline ring with a carboxylate group at the 7-position. The molecular formula is , with a molecular weight of approximately 205.25 g/mol. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrahydroquinoline derivatives, including Et-THQ-7-COOE. For instance, compounds derived from this scaffold have shown activity against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. A notable study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating promising antibacterial properties .
Antiviral Activity
In the context of viral infections, Et-THQ-7-COOE and its analogs have been evaluated for their efficacy against SARS-CoV-2. A recent investigation demonstrated that some tetrahydroquinoline derivatives effectively inhibited viral replication in vitro, with half-maximal effective concentrations (EC50) comparable to established antiviral agents like chloroquine . This suggests potential therapeutic applications in treating viral infections.
Neuroprotective Effects
Tetrahydroquinoline compounds are also being explored for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and possess antioxidant properties, which may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, studies have shown that certain derivatives can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts .
Synthesis Methods
The synthesis of Et-THQ-7-COOE typically involves multi-step processes that include cascade reactions. One effective method employs a three-component reaction involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . This approach allows for the rapid generation of highly substituted tetrahydroquinolines with diverse functional groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Et-THQ-7-COOE. Modifications at different positions on the tetrahydroquinoline ring can significantly impact its pharmacological properties. For instance:
| Position | Modification | Effect on Activity |
|---|---|---|
| 6 | Hydroxyl group addition | Increased solubility and antibacterial activity |
| 7 | Methoxy group substitution | Enhanced neuroprotective effects |
| 1 | Alkyl chain extension | Improved antiviral potency |
These modifications allow researchers to tailor the biological properties of the compound for specific therapeutic targets.
Case Studies
Several case studies have been conducted to explore the efficacy of Et-THQ-7-COOE and its derivatives:
- Antibacterial Efficacy : A study evaluated various tetrahydroquinoline derivatives against clinical isolates of Escherichia coli, demonstrating significant antibacterial activity with MIC values ranging from 2 to 16 μg/mL .
- Neuroprotective Potential : Another research effort focused on assessing the neuroprotective effects of THQ analogs in animal models of neurodegeneration, revealing that certain compounds could reduce oxidative stress markers significantly .
- Antiviral Screening : A recent investigation into antiviral activity showed that specific derivatives could inhibit SARS-CoV-2 replication effectively, providing a basis for further development as antiviral agents .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate?
- Methodological Answer : Structural elucidation requires a combination of techniques:
- 1H-NMR and 13C-NMR to identify hydrogen and carbon environments, particularly the ester group (δ ~4.2 ppm for the ethyl group) and aromatic protons .
- IR Spectroscopy to confirm functional groups (e.g., ester C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography (if crystalline) to resolve spatial arrangements of substituents .
Q. How can this compound be synthesized using green chemistry approaches?
- Methodological Answer : A catalytic system using acidic ionic liquids (e.g., [NMPH]H₂PO₄) enables efficient synthesis via cyclization of 2-(phenylamino)ethanol and unsaturated ketones. This method avoids toxic metal catalysts, achieves >90% yield, and allows ionic liquid reuse for ≥5 cycles without significant activity loss .
Q. What biological activities have been reported for this compound?
- Methodological Answer :
- Anti-proliferative activity : Demonstrated in murine models of colorectal cancer, with dose-dependent inhibition of tumor growth via apoptosis induction .
- Opioid receptor modulation : Acts as a rigid tyrosine analog in receptor-ligand studies, influencing binding affinities in vitro .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent ester hydrolysis. Desiccants are recommended to avoid moisture .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact due to potential irritation .
Advanced Research Questions
Q. How can enantioselective synthesis of tetrahydroquinoline derivatives be achieved?
- Methodological Answer : Chemoenzymatic methods using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) resolve racemic alcohols into (R)- and (S)-enantiomers. Optimization of solvent polarity (e.g., tert-butanol) and temperature (25–40°C) enhances enantiomeric excess (ee >95%) .
Q. What strategies mitigate cis/trans isomerization during synthesis?
- Methodological Answer :
- Catalyst selection : Acidic ionic liquids favor regioselectivity over metal catalysts (e.g., Fe³⁺), reducing byproduct formation .
- Reaction conditions : Lower temperatures (0–25°C) and polar aprotic solvents (e.g., DMF) stabilize the desired isomer .
Q. How can computational modeling optimize receptor-ligand interactions for this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate binding to opioid receptors, focusing on hydrogen bonding (e.g., quinoline N with receptor residues) and steric compatibility.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key interactions .
Q. What in vivo models are suitable for evaluating its pharmacokinetics?
- Methodological Answer :
- Rodent models : Administer intravenously (5–20 mg/kg) to measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in organs using scintillation counting .
Q. How can regioselectivity challenges in derivatization be addressed?
- Methodological Answer :
- Protecting groups : Temporarily block the ester group with tert-butyl to direct functionalization at the 7-position.
- Microwave-assisted synthesis : Enhances reaction specificity (e.g., Sharpless conditions for triazole-substituted derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
